molecular formula C11H13ClO2 B11785764 5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran

5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran

Katalognummer: B11785764
Molekulargewicht: 212.67 g/mol
InChI-Schlüssel: HNMUYBHPSUUFQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This particular compound features a chloro and methoxy substituent, which can influence its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation followed by cyclization. The reaction typically starts with the acylation of a suitable aromatic precursor, followed by cyclization to form the dihydrobenzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups, while substitution can introduce various functional groups like amines or ethers .

Wirkmechanismus

The mechanism of action of 5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry .

Eigenschaften

Molekularformel

C11H13ClO2

Molekulargewicht

212.67 g/mol

IUPAC-Name

5-chloro-4-methoxy-3,3-dimethyl-2H-1-benzofuran

InChI

InChI=1S/C11H13ClO2/c1-11(2)6-14-8-5-4-7(12)10(13-3)9(8)11/h4-5H,6H2,1-3H3

InChI-Schlüssel

HNMUYBHPSUUFQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC2=C1C(=C(C=C2)Cl)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.